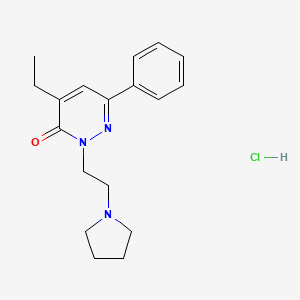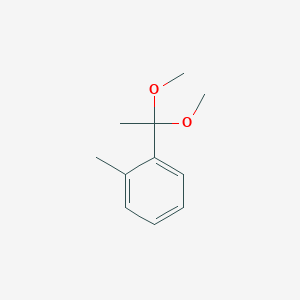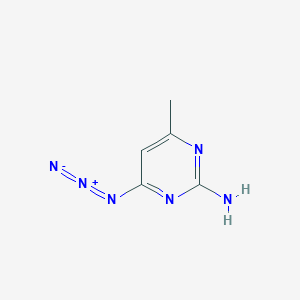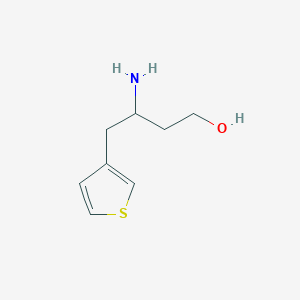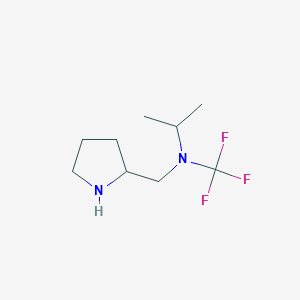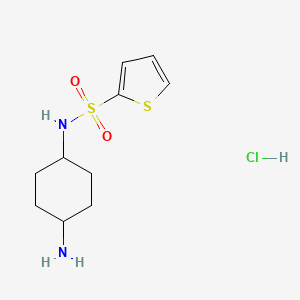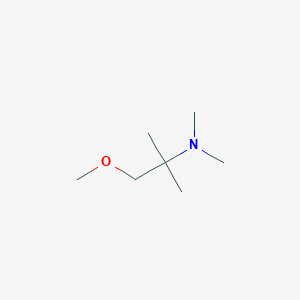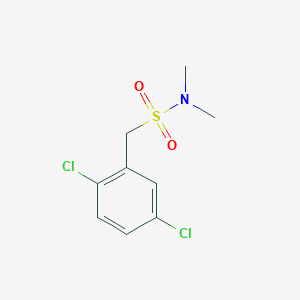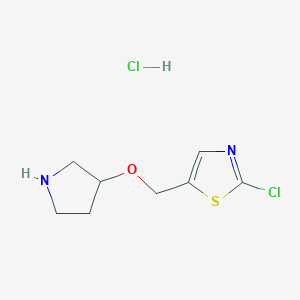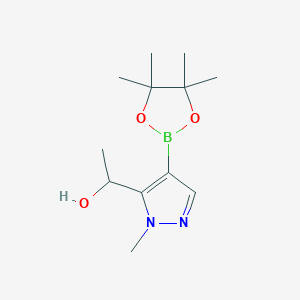
4-(Cyanoamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Cyanoamino)benzamide is an organic compound with the molecular formula C8H7N3O It is a derivative of benzamide, characterized by the presence of a cyano group (-CN) attached to the amino group (-NH2) on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyanoamino)benzamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through solvent-free reactions. For example, the fusion of aromatic amines with an excess amount of ethyl cyanoacetate at 150°C is a widely used method . This approach is favored for its efficiency and cost-effectiveness.
化学反应分析
Types of Reactions: 4-(Cyanoamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, where the cyano or amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学研究应用
4-(Cyanoamino)benzamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-(Cyanoamino)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a protein complex involved in inflammatory responses . This inhibition can lead to the induction of apoptosis (programmed cell death) in certain cancer cells, highlighting its potential as an anticancer agent .
相似化合物的比较
4-Cyanobenzamide: Similar in structure but lacks the amino group, which affects its reactivity and applications.
N-(2-Hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity, this compound differs in its functional groups and biological effects.
Uniqueness: 4-(Cyanoamino)benzamide stands out due to its dual functional groups (cyano and amino), which confer unique reactivity and versatility in chemical synthesis
属性
CAS 编号 |
74615-31-9 |
|---|---|
分子式 |
C8H7N3O |
分子量 |
161.16 g/mol |
IUPAC 名称 |
4-(cyanoamino)benzamide |
InChI |
InChI=1S/C8H7N3O/c9-5-11-7-3-1-6(2-4-7)8(10)12/h1-4,11H,(H2,10,12) |
InChI 键 |
VLKRVGQWKJXFJI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)N)NC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


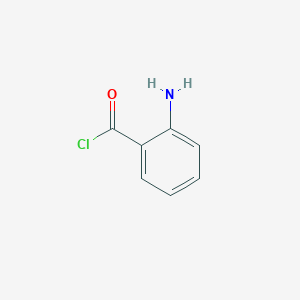
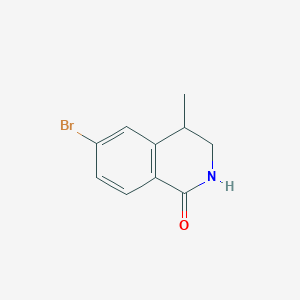
![2-(Bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13969613.png)
![4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B13969622.png)
